molecular formula C18H16N4O2S B13998453 4-[(Diphenylmethyl)sulfanyl]-3-nitropyridine-2,6-diamine CAS No. 60282-79-3

4-[(Diphenylmethyl)sulfanyl]-3-nitropyridine-2,6-diamine

Cat. No.: B13998453
CAS No.: 60282-79-3
M. Wt: 352.4 g/mol
InChI Key: BONXBQRKCZMASR-UHFFFAOYSA-N
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Description

4-Benzhydrylsulfanyl-3-nitro-pyridine-2,6-diamine is a complex organic compound that belongs to the class of nitropyridines. This compound features a pyridine ring substituted with a benzhydrylsulfanyl group at the 4-position, a nitro group at the 3-position, and amino groups at the 2 and 6 positions. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzhydrylsulfanyl-3-nitro-pyridine-2,6-diamine typically involves multi-step organic reactions. One common synthetic route starts with the nitration of pyridine to introduce the nitro group at the 3-position. This can be achieved using dinitrogen pentoxide (N2O5) in an organic solvent, followed by reaction with sulfur dioxide (SO2) and hydrogen sulfide (HSO3-) in water to yield 3-nitropyridine .

This involves reacting 3-nitropyridine with benzhydryl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the desired product .

Finally, the amino groups at the 2 and 6 positions can be introduced through a series of amination reactions. This can be done by treating the intermediate compound with ammonia or primary amines under suitable conditions .

Industrial Production Methods

Industrial production of 4-Benzhydrylsulfanyl-3-nitro-pyridine-2,6-diamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Benzhydrylsulfanyl-3-nitro-pyridine-2,6-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Benzhydrylsulfanyl-3-nitro-pyridine-2,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Benzhydrylsulfanyl-3-nitro-pyridine-2,6-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the benzhydrylsulfanyl group can modulate the compound’s binding affinity to target proteins, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzhydrylsulfanyl-3-nitro-pyridine-2,6-diamine is unique due to the presence of multiple functional groups that confer diverse chemical reactivity and biological activity.

Properties

CAS No.

60282-79-3

Molecular Formula

C18H16N4O2S

Molecular Weight

352.4 g/mol

IUPAC Name

4-benzhydrylsulfanyl-3-nitropyridine-2,6-diamine

InChI

InChI=1S/C18H16N4O2S/c19-15-11-14(16(22(23)24)18(20)21-15)25-17(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,17H,(H4,19,20,21)

InChI Key

BONXBQRKCZMASR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=CC(=NC(=C3[N+](=O)[O-])N)N

Origin of Product

United States

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